molecular formula C5H6N2O B161398 1-(1H-Pyrazol-1-yl)ethanone CAS No. 10199-64-1

1-(1H-Pyrazol-1-yl)ethanone

Cat. No.: B161398
CAS No.: 10199-64-1
M. Wt: 110.11 g/mol
InChI Key: PGFTUYZICNEFJQ-UHFFFAOYSA-N
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Description

1-(1H-Pyrazol-1-yl)ethanone is an organic compound with the molecular formula C5H6N2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1H-Pyrazol-1-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of pyrazole with acetic anhydride under reflux conditions. The reaction typically proceeds as follows: [ \text{Pyrazole} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} ]

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of catalysts to enhance the reaction rate and yield. For example, the use of Lewis acids such as aluminum chloride can facilitate the acetylation of pyrazole .

Chemical Reactions Analysis

Types of Reactions: 1-(1H-Pyrazol-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrazole-1-carboxylic acid.

    Reduction: Reduction of this compound can yield 1-(1H-pyrazol-1-yl)ethanol.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed:

Scientific Research Applications

1-(1H-Pyrazol-1-yl)ethanone has a wide range of applications in scientific research:

Comparison with Similar Compounds

    1-(1H-Imidazol-1-yl)ethanone: Similar in structure but contains an imidazole ring instead of a pyrazole ring.

    1-(1H-Pyrazol-4-yl)ethanone: A positional isomer with the acetyl group attached to the fourth position of the pyrazole ring.

Uniqueness: 1-(1H-Pyrazol-1-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its derivatives have shown promising results in various fields, making it a valuable compound for further research .

Biological Activity

1-(1H-Pyrazol-1-yl)ethanone, also known as acetylpyrazole, has garnered attention in pharmaceutical research due to its diverse biological activities. This compound belongs to the pyrazole family, which is characterized by a five-membered aromatic ring containing two nitrogen atoms. The following sections detail the biological activities, mechanisms of action, and relevant research findings associated with this compound.

Overview of Biological Activities

The biological activities of this compound can be categorized into several key areas:

  • Anticancer Activity : Pyrazole derivatives have been extensively studied for their potential in cancer therapy. They are known to inhibit tubulin polymerization, which is crucial for mitotic spindle formation during cell division. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
  • Antimicrobial Properties : The compound exhibits significant antimicrobial activity against various pathogens, including bacteria and fungi. Pyrazole derivatives have shown effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects : Research indicates that this compound possesses anti-inflammatory properties. It has been evaluated in animal models for its ability to reduce inflammation, demonstrating efficacy comparable to standard anti-inflammatory drugs .
  • Antidiabetic Potential : Some studies suggest that pyrazole derivatives may play a role in modulating glucose metabolism and improving insulin sensitivity, making them candidates for diabetes treatment .

The biological effects of this compound are primarily mediated through its interactions with cellular targets:

  • Tubulin Interaction : Similar to other pyrazole derivatives, this compound is believed to bind to tubulin, disrupting microtubule dynamics and leading to impaired cell division. This mechanism is particularly relevant in cancer cells where rapid proliferation occurs .
  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in inflammatory processes and metabolic pathways, contributing to its anti-inflammatory and antidiabetic effects .

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound and its derivatives:

StudyActivityFindings
Tantawy et al. (2020)Anti-inflammatoryEvaluated a series of pyrazole derivatives; compounds with electron-donating groups exhibited higher activity than those with electron-withdrawing groups .
Zhang et al. (2023)AnticancerInvestigated the cytotoxic effects against various cancer cell lines; certain derivatives showed IC50 values lower than standard treatments like 5-fluorouracil .
Gosselin et al. (2018)AntimicrobialReported on the synthesis of pyrazole compounds with significant antibacterial activity against clinical strains .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound indicate favorable absorption and distribution characteristics. Its molecular weight is approximately 110.11 g/mol, with a boiling point around 197°C at atmospheric pressure. The compound's safety profile is still under investigation, but preliminary studies suggest it has a low toxicity profile compared to other chemotherapeutic agents .

Properties

IUPAC Name

1-pyrazol-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c1-5(8)7-4-2-3-6-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGFTUYZICNEFJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40338470
Record name 1-(1H-Pyrazol-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10199-64-1
Record name 1-(1H-Pyrazol-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10199-64-1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the spatial arrangement of the 2,4-dichlorophenoxy and 1H-pyrazole groups in 2-(2,4-Dichlorophenoxy)-1-(1H-pyrazol-1-yl)ethanone?

A1: The 2,4-dichlorophenoxy and 1H-pyrazole groups in this molecule are not coplanar. Instead, they adopt a dihedral angle of 64.17° relative to each other. [] This non-planar conformation could influence the molecule's interactions with other molecules and its overall chemical behavior.

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